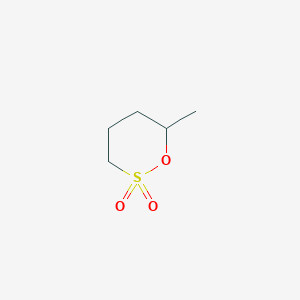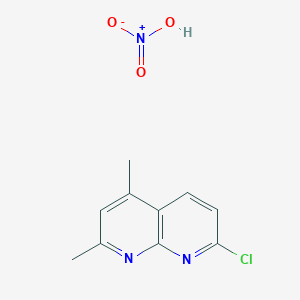
Cyclotetrasiloxane, pentamethyltriphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclotetrasiloxane, pentamethyltriphenyl- is a cyclic organosilicon compound characterized by its unique structure, which includes a silicon-oxygen ring with methyl and phenyl groups attached. This compound is part of the broader class of cyclotetrasiloxanes, which are known for their stability and versatility in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclotetrasiloxane, pentamethyltriphenyl- can be synthesized through hydrosilylation reactions. One common method involves the reaction of 1,3,5,7-tetramethylcyclotetrasiloxane with vinyl-substituted aromatic compounds in the presence of a platinum catalyst, such as Karstedt’s catalyst . The reaction typically occurs at elevated temperatures (around 90°C) and requires careful control of the reaction conditions to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of cyclotetrasiloxane, pentamethyltriphenyl- often involves large-scale hydrosilylation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclotetrasiloxane, pentamethyltriphenyl- undergoes various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.
Oxidation: Formation of silanols and siloxanes through the reaction with oxidizing agents.
Substitution: Replacement of methyl or phenyl groups with other functional groups.
Common Reagents and Conditions
Hydrosilylation: Platinum-based catalysts (e.g., Karstedt’s catalyst), temperatures around 90°C.
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone.
Substitution: Various organic reagents depending on the desired functional group.
Major Products
The major products formed from these reactions include modified cyclotetrasiloxanes with different functional groups, which can be tailored for specific applications .
Wissenschaftliche Forschungsanwendungen
Cyclotetrasiloxane, pentamethyltriphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials and polymers.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Investigated for its potential in drug delivery systems and tissue engineering.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of cyclotetrasiloxane, pentamethyltriphenyl- involves its ability to form stable silicon-oxygen bonds, which contribute to its chemical stability and reactivity. The compound interacts with various molecular targets through hydrosilylation and other reactions, enabling the formation of complex structures and materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclotetrasiloxane, tetramethyl-: Similar structure but lacks the phenyl groups, resulting in different chemical properties.
Cyclopentasiloxane: Contains five silicon atoms in the ring, offering different reactivity and applications.
Cyclohexasiloxane: Contains six silicon atoms, used in different industrial applications.
Uniqueness
Cyclotetrasiloxane, pentamethyltriphenyl- is unique due to its combination of methyl and phenyl groups, which provide a balance of hydrophobic and aromatic characteristics. This makes it particularly useful in applications requiring both stability and reactivity .
Eigenschaften
CAS-Nummer |
10448-10-9 |
|---|---|
Molekularformel |
C23H30O4Si4 |
Molekulargewicht |
482.8 g/mol |
IUPAC-Name |
2,2,4,6,8-pentamethyl-4,6,8-triphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane |
InChI |
InChI=1S/C23H30O4Si4/c1-28(2)24-29(3,21-15-9-6-10-16-21)26-31(5,23-19-13-8-14-20-23)27-30(4,25-28)22-17-11-7-12-18-22/h6-20H,1-5H3 |
InChI-Schlüssel |
YUXFWUGNPZLEJN-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(O[Si](O[Si](O[Si](O1)(C)C2=CC=CC=C2)(C)C3=CC=CC=C3)(C)C4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(Heptafluoropropyl)-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14170945.png)



![3-[(2-furylmethylene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B14170961.png)



![2,4-Quinazolinediamine, 6-[[4-(dimethylamino)phenyl]thio]-](/img/structure/B14170976.png)
![5-(4-Chlorophenyl)-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14170988.png)



